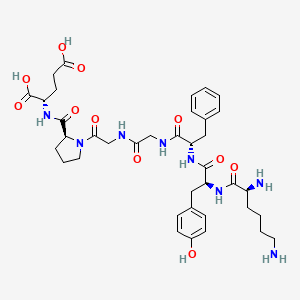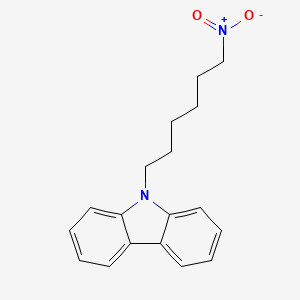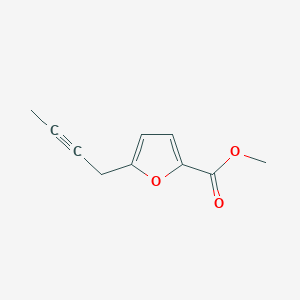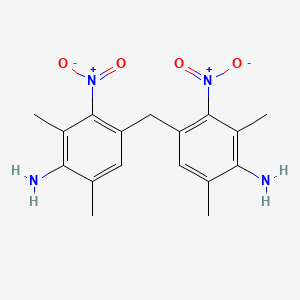![molecular formula C14H20N2O B12532230 (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one CAS No. 831194-42-4](/img/structure/B12532230.png)
(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of a phenyl group attached to a butanone backbone, with a dimethylaminoethyl group linked through an imine bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one typically involves the condensation of 1-phenylbutan-1-one with 2-(dimethylamino)ethylamine. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
1-Phenylbutan-1-one+2-(Dimethylamino)ethylamine→(3E)-3-[2-(Dimethylamino)ethyl]imino-1-phenylbutan-1-one+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The imine bond can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one involves its interaction with specific molecular targets. The imine bond allows it to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylpropan-1-one
- (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylpentan-1-one
- (3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylhexan-1-one
Uniqueness
(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
831194-42-4 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethylimino]-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-12(15-9-10-16(2)3)11-14(17)13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3 |
InChI Key |
FHRHGXYSEVTCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN(C)C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)

![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)

![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)

![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)
![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)

![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
